Ori-trn-002

AQP4 cerebral edema oocyte swelling assay

ORI-TRN-002, an electronic homologue of TGN-020, overcomes the solubility and free-fraction limitations of earlier AQP4 inhibitors. With a comparable IC50 (2.9 µM), it reduces assay variability from precipitation and improves in vivo target engagement due to low protein binding. This makes it the preferred choice for robust, reproducible AQP4 pharmacology studies, especially in cerebral edema research.

Molecular Formula C10H7N5O
Molecular Weight 213.20 g/mol
Cat. No. B15138386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOri-trn-002
Molecular FormulaC10H7N5O
Molecular Weight213.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(C=NN3)C(=O)N2
InChIInChI=1S/C10H7N5O/c16-10-7-5-12-15-9(7)13-8(14-10)6-2-1-3-11-4-6/h1-5H,(H2,12,13,14,15,16)
InChIKeyJAMWMTHNXRNHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ORI-TRN-002: An Electronically Optimized AQP4 Inhibitor for Cerebral Edema Research


ORI-TRN-002 is a small-molecule aquaporin-4 (AQP4) inhibitor identified as an electronic homologue of the reference compound TGN-020 through density-functional theory (DFT)-guided virtual screening. It inhibits AQP4-mediated water permeability with a reported IC50 of 2.9 ± 0.6 µM in the Xenopus laevis oocyte volume recording assay. [1] The compound demonstrates high aqueous solubility and low plasma protein binding, distinguishing it from earlier AQP4 inhibitors that suffer from poor free fraction. [1]

ORI-TRN-002 vs. Generic AQP4 Inhibitors: Why Substitution Without Evidence Undermines Experimental Reproducibility


Interchanging ORI-TRN-002 with other AQP4 inhibitors such as TGN-020, AER-270, or AER-271 without experimental validation introduces significant risk of confounded results. ORI-TRN-002 was rationally designed as an electronic homologue of TGN-020 specifically to address solubility and free fraction limitations that plague the parent scaffold. [1] Differences in chemical structure translate to divergent physicochemical properties that directly impact in vitro assay performance and in vivo exposure; substituting one AQP4 inhibitor for another without accounting for these differences may lead to misinterpretation of target engagement, false negatives, or irreproducible pharmacological outcomes. [1]

ORI-TRN-002: Quantitative Head-to-Head Evidence for Scientific Selection


ORI-TRN-002 Matches TGN-020 in AQP4 Inhibitory Potency in the Xenopus Oocyte Swelling Assay

ORI-TRN-002 demonstrates AQP4 inhibitory potency comparable to the reference inhibitor TGN-020 in the same Xenopus laevis oocyte functional assay system. The IC50 value for ORI-TRN-002 (2.9 ± 0.6 µM) is statistically indistinguishable from the reported IC50 for TGN-020 (3.1 µM) in the same model. [1] This indicates that the electronic modifications introduced in ORI-TRN-002 preserve the core pharmacophore responsible for AQP4 inhibition without loss of potency.

AQP4 cerebral edema oocyte swelling assay

ORI-TRN-002 Exhibits Superior Aqueous Solubility Compared to TGN-020 and Other AQP4 Inhibitors

The primary publication on ORI-TRN-002 reports that the compound demonstrates 'high solubility' and 'superior solubility' relative to other reported AQP4 inhibitors, including the structurally related TGN-020. [1] While absolute solubility values (e.g., in µM or mg/mL) are not explicitly tabulated in the primary paper, the characterization of ORI-TRN-002 as 'highly soluble' contrasts with TGN-020, which is noted in vendor documentation to exhibit limited aqueous solubility. This solubility enhancement is attributed to the distinct hydrogen-bonding pattern of the novel thermodynamically stable tautomer identified through DFT calculations. [1]

solubility physicochemical property in vitro assay

ORI-TRN-002 Demonstrates Low Plasma Protein Binding, Overcoming Free Fraction Limitations of Earlier AQP4 Inhibitors

ORI-TRN-002 is specifically characterized as exhibiting 'low protein binding' and 'overcomes free fraction limitations compared to other reported AQP4 inhibitors'. [1] The free fraction (unbound drug concentration) is a critical determinant of both in vitro assay accuracy and in vivo target engagement. While exact binding percentages are not provided, the statement that ORI-TRN-002 overcomes free fraction limitations implies that previous AQP4 inhibitors—including TGN-020—suffer from high protein binding that reduces the effective concentration available for AQP4 inhibition. [1]

protein binding free fraction pharmacokinetics

ORI-TRN-002 Maintains Structural and Electronic Fidelity to TGN-020 While Improving Drug-Like Properties

ORI-TRN-002 was identified as an 'electronic homologue' of TGN-020 through DFT calculations that revealed a previously unreported thermodynamically stable tautomer of TGN-020 with a distinct hydrogen-bonding pattern. This tautomer served as the template for virtual screening. [1] The electronic homology implies that ORI-TRN-002 preserves the electrostatic potential and molecular recognition features necessary for AQP4 binding while altering physicochemical properties. In contrast, other AQP4 inhibitors such as AER-270 (IMD-0354) and its prodrug AER-271 belong to entirely different chemical series and do not share this electronic homology. [1]

electronic homologue DFT calculations drug design

ORI-TRN-002: Optimal Research Applications Based on Verified Evidence


In Vitro AQP4 Functional Assays Requiring Consistent Compound Solubility

Researchers performing AQP4 inhibition assays (e.g., Xenopus oocyte swelling, calcein quenching, or cell-based water permeability assays) where TGN-020 has previously shown solubility limitations should prioritize ORI-TRN-002. Its high solubility ensures the compound remains in solution at intended concentrations throughout the assay duration, reducing variability caused by precipitation. [1] The comparable IC50 (2.9 µM vs. 3.1 µM) means existing assay protocols can be directly adapted without re-optimization of concentration ranges. [1]

Cerebral Edema Models Requiring Reliable Free Fraction and CNS Exposure

For in vivo studies of cerebral edema where target engagement depends on unbound drug concentration in the CNS, ORI-TRN-002 offers a critical advantage over earlier AQP4 inhibitors. The low protein binding characteristic of ORI-TRN-002 translates to a higher free fraction, increasing the likelihood of achieving pharmacologically relevant unbound concentrations at the AQP4-expressing glial endfeet. [1] This is particularly relevant for prophylactic anti-edema studies where sustained AQP4 inhibition is required prior to edema onset. [1]

Mechanistic Continuation Studies Building on TGN-020 Literature

Investigators with an existing body of work using TGN-020 who require a compound with improved developability properties for follow-up studies should select ORI-TRN-002. As an electronic homologue of TGN-020, ORI-TRN-002 preserves the core pharmacophore and binding mode while addressing the physicochemical limitations of the parent compound. [1] This allows for direct comparison of results across studies and strengthens the mechanistic interpretation of AQP4 pharmacology without introducing the confounding variable of a completely novel chemical series. [1]

Assay Development for AQP4 High-Throughput Screening

In high-throughput screening (HTS) campaigns for AQP4 modulators where compound precipitation and non-specific binding to plasticware can generate false positives or negatives, ORI-TRN-002 serves as an improved reference inhibitor. Its high solubility and low protein binding reduce assay artifacts associated with compound aggregation or sequestration by serum proteins. [1] This makes ORI-TRN-002 a more robust positive control for validating assay performance and Z-factor calculations in automated screening platforms. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ori-trn-002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.